2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one
Description
The compound 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one features a pyrimidin-4(3H)-one core substituted at position 2 with a 4-(2-methoxyphenyl)piperazine moiety and at position 6 with a trifluoromethyl (-CF₃) group. This structure combines a polar, electron-withdrawing trifluoromethyl group with a piperazine ring bearing an ortho-methoxy-substituted aromatic system.
Properties
Molecular Formula |
C16H17F3N4O2 |
|---|---|
Molecular Weight |
354.33 g/mol |
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-4-(trifluoromethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H17F3N4O2/c1-25-12-5-3-2-4-11(12)22-6-8-23(9-7-22)15-20-13(16(17,18)19)10-14(24)21-15/h2-5,10H,6-9H2,1H3,(H,20,21,24) |
InChI Key |
XSYWQPMUALRRPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=CC(=O)N3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one typically involves multiple steps. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the pyrimidinone ring with the trifluoromethyl group. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield .
Chemical Reactions Analysis
2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry studies.
Biology: It serves as a tool to study receptor-ligand interactions, particularly with alpha1-adrenergic receptors.
Medicine: Potential therapeutic applications include the treatment of cardiovascular diseases, psychiatric disorders, and neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one involves its binding to alpha1-adrenergic receptors. This binding modulates the receptor’s activity, leading to various physiological effects. The compound’s interaction with these receptors can influence pathways related to smooth muscle contraction, neurotransmitter release, and cardiovascular function .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substitution at Position 6 of Pyrimidinone
(a) Trifluoromethyl (-CF₃) vs. Methyl (-CH₃)
- Target Compound : The trifluoromethyl group enhances metabolic stability and introduces strong electron-withdrawing effects, which may improve binding affinity to hydrophobic pockets in target receptors .
- Analog: 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one () replaces -CF₃ with -CH₃.
(b) Trifluoromethyl (-CF₃) vs. Thioether-Linked Pyrimidinone
- Analog: ABT-925 (A-437203, ) features a sulfur atom linking the pyrimidinone to a tert-butyl-trifluoromethylpyrimidine. The thioether group increases molecular weight and may alter oxidative metabolism compared to the oxygen-based linkage in the target compound .
Piperazine Substitution Patterns
(a) 2-Methoxyphenyl vs. 4-Fluorophenyl
- Analog : 2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one () replaces the ortho-methoxy group with a para-fluoro substituent. Fluorine’s electronegativity and smaller size may enhance receptor selectivity (e.g., dopamine D2/D3) but reduce interactions with serotonin receptors sensitive to methoxy groups .
(b) Complex Piperazine Modifications
- Analog: 6-{[4-(5-Chloro-2-methoxyphenyl)piperazin-1-yl]methyl}-2-(4-hexanoylpiperazin-1-yl)pyrimidin-4(3H)-one () adds a hexanoyl group to the second piperazine.
Core Heterocycle Modifications
(a) Pyrimidinone vs. Thiazolo[3,2-a]pyrimidinone
- Analog : 3-(4-Bromophenyl)-6-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one () incorporates a fused thiazole ring. The added rigidity and aromaticity may restrict conformational flexibility, reducing off-target effects but limiting binding to certain receptors .
Comparative Data Table
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